Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 67381-29-7
VCID: VC20766140
InChI: InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
SMILES: COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Molecular Formula: C21H26O6
Molecular Weight: 374.4 g/mol

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

CAS No.: 67381-29-7

Cat. No.: VC20766140

Molecular Formula: C21H26O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside - 67381-29-7

CAS No. 67381-29-7
Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol
Standard InChI InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
Standard InChI Key TUYNJBPDHIJUNF-TXVWBRJLSA-N
Isomeric SMILES CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
SMILES COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Canonical SMILES COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3

Chemical Structure and Physical Properties

Molecular Composition

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside is characterized by its specific structural features and physical parameters:

PropertyDescription
Molecular FormulaC21H26O6
Molecular Weight374.43 g/mol
CAS Number67381-29-7
Structural Configurationα-D-mannopyranoside with benzyl groups at positions 2 and 4
AppearanceWhite to off-white crystalline solid

The compound consists of a mannopyranoside core with an α-glycosidic linkage to a methyl group at the anomeric position, while positions 2 and 4 are protected with benzyl groups. This selective protection pattern creates a unique reactivity profile, making it valuable for targeted synthetic applications.

Structural Characteristics

The mannopyranoside core of the compound adopts the characteristic chair conformation typical of pyranose rings. The benzyl groups at positions 2 and 4 provide steric hindrance and electronic effects that influence the reactivity of the remaining hydroxyl groups at positions 3 and 6. These unprotected hydroxyl groups serve as potential reaction sites for further modifications in synthetic pathways.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically involves selective protection strategies applied to methyl α-D-mannopyranoside. Drawing from similar benzylation methodologies used for related compounds, several synthetic approaches can be employed:

Direct Benzylation

Similar to the regiospecific benzylation reported for methyl α-D-xylopyranoside, the direct benzylation approach can be applied to mannopyranoside derivatives. This approach typically involves:

  • Reaction of methyl α-D-mannopyranoside with benzyl chloride

  • Use of a strong base such as sodium hydride

  • Careful control of reaction conditions to achieve selectivity

  • Separation of the desired 2,4-di-O-benzyl product from other benzylation patterns

Indirect Protection Strategies

More controlled regioselectivity can be achieved through:

  • Initial protection of specific hydroxyl positions using temporary protecting groups

  • Benzylation of the remaining free hydroxyl groups

  • Selective removal of the temporary protecting groups

  • Purification to obtain the desired 2,4-di-O-benzyl derivative

Reaction Conditions

The successful synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside depends significantly on the careful control of reaction conditions. Critical parameters include:

ParameterTypical Conditions
SolventAnhydrous DMF or THF
Temperature-20°C to room temperature
BaseSodium hydride (NaH) or potassium carbonate (K₂CO₃)
Benzylating AgentBenzyl chloride or benzyl bromide
Reaction Time30 minutes to several hours
Purification MethodColumn chromatography or crystallization

Precise control of these parameters is essential to achieve the desired regioselectivity in the benzylation process .

Chemical Reactivity and Transformations

Hydroxyl Group Reactivity

The free hydroxyl groups at positions 3 and 6 of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside exhibit different reactivity patterns due to their distinct stereochemical environments:

  • The C-3 hydroxyl group, being secondary and axial in the mannopyranose configuration, displays characteristic reactivity that differs from equatorial hydroxyls

  • The C-6 hydroxyl group, being primary, generally shows higher reactivity in many transformations

  • This differential reactivity enables selective modifications for further synthetic applications

Transformation Pathways

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside can undergo various chemical transformations, including:

Oxidation Reactions

Selective oxidation of the primary hydroxyl at C-6 can be achieved using reagents such as TEMPO/BAIB to generate carboxylic acid derivatives, similar to the transformations described for related mannopyranosides .

Glycosylation Reactions

The compound can serve as a glycosyl acceptor in glycosylation reactions:

  • Free hydroxyl groups at positions 3 and 6 can act as nucleophiles in glycosylation reactions

  • The presence of benzyl protecting groups at positions 2 and 4 directs the glycosylation to specific sites

  • This enables the synthesis of defined oligosaccharide structures with precise linkage patterns

Protective Group Manipulations

The benzyl groups can be selectively removed under controlled conditions:

  • Hydrogenolysis using catalysts such as palladium on carbon

  • Conditions can be optimized for selective debenzylation

  • This allows for further modification at the deprotected positions

Applications in Carbohydrate Chemistry

Oligosaccharide Synthesis

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides, particularly those containing mannose residues:

  • The compound provides a platform for constructing mannose-containing oligosaccharides with specific linkage patterns

  • It enables the synthesis of defined mannan fragments with controlled stereochemistry and regiochemistry

  • These synthetic oligosaccharides are valuable tools for studying carbohydrate-protein interactions

Glycobiology Research

The synthetic derivatives of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside contribute to various aspects of glycobiology research:

  • Development of glycomimetics as potential therapeutic agents

  • Investigation of mannose-specific lectin interactions

  • Study of mannose-containing glycoconjugates in biological systems

  • Exploration of mannose-dependent pathogen-host interactions

Comparison with Related Compounds

Structural Analogs

Understanding the properties of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside in relation to similar compounds provides valuable context:

CompoundKey DifferencesSynthetic Relevance
Methyl 2,4-Di-O-benzyl-α-D-xylopyranosideXylose vs. mannose core (axial C-2 OH in mannose)Alternative building block for xylose-containing structures
Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideDifferent protection pattern and glucose coreUsed in different synthetic pathways
Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranosideCyclic acetal protection vs. benzyl ethersDifferent reactivity profile and applications

The specific protection pattern in Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside creates unique opportunities for selective chemical transformations that are distinct from its structural analogs.

Reactivity Distinctions

The reactivity of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside differs from related compounds in several important aspects:

Recent Research Developments

Synthetic Methodology Advancements

Recent advancements in the synthesis and application of mannopyranoside derivatives like Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside include:

  • Development of more efficient and selective benzylation procedures

  • Application of automated synthetic approaches for preparing mannopyranoside derivatives

  • Exploration of alternative protecting group strategies to achieve specific protection patterns

Biological Studies

Research utilizing mannopyranoside derivatives has expanded our understanding of mannose-based interactions in biological systems:

  • Investigation of mannose-binding proteins and their roles in immune responses

  • Development of mannose-containing inhibitors for pathogen adhesion

  • Exploration of mannose-functionalized materials for biomedical applications

Analytical Methods for Characterization

Spectroscopic Analysis

The structural characterization of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the configuration and substitution pattern

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

  • Infrared Spectroscopy: Identifies functional groups and bonding patterns

  • X-ray Crystallography: Determines three-dimensional structure in the solid state

Chromatographic Methods

Purification and analysis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside commonly utilize various chromatographic techniques:

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

  • Column Chromatography: For purification and isolation

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution purification

  • Gas Chromatography (GC): For analysis of derivatized samples

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